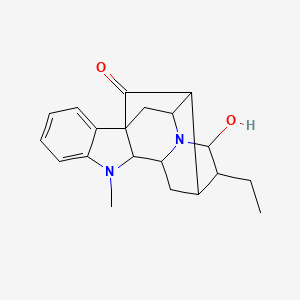
2,4-Dichlorophenoxyacetylvaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichlorophenoxyacetylvaline: is a synthetic organic compound that combines the structural elements of 2,4-dichlorophenoxyacetic acid and valine. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichlorophenoxyacetylvaline typically involves the following steps:
Formation of 2,4-Dichlorophenoxyacetic Acid: This is achieved by reacting 2,4-dichlorophenol with chloroacetic acid under basic conditions.
Acylation of Valine: The 2,4-dichlorophenoxyacetic acid is then reacted with valine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of 2,4-Dichlorophenoxyacetic Acid: Using large reactors to handle the exothermic reaction between 2,4-dichlorophenol and chloroacetic acid.
Automated Coupling with Valine: Employing automated systems to ensure precise control over reaction conditions, such as temperature and pH, to maximize yield and purity.
化学反应分析
Types of Reactions
2,4-Dichlorophenoxyacetylvaline can undergo several types of chemical reactions, including:
Oxidation: The phenoxy group can be oxidized under strong oxidative conditions.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Sodium methoxide (NaOCH₃) in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of 2,4-dichlorophenoxyacetic acid derivatives.
Reduction: Formation of 2,4-dichlorophenoxyethanol derivatives.
Substitution: Formation of substituted phenoxyacetic acid derivatives.
科学研究应用
2,4-Dichlorophenoxyacetylvaline has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of phenoxyacetic acid derivatives.
Biology: Investigated for its potential effects on plant growth and development due to its structural similarity to plant hormones.
Medicine: Explored for its potential as a prodrug, where the valine moiety could enhance the bioavailability of the active phenoxyacetic acid derivative.
Industry: Utilized in the synthesis of more complex organic molecules for pharmaceuticals and agrochemicals.
相似化合物的比较
2,4-Dichlorophenoxyacetylvaline can be compared with other similar compounds, such as:
2,4-Dichlorophenoxyacetic Acid: A widely used herbicide with similar structural features but lacking the valine moiety.
2,4-Dichlorophenoxyacetylglycine: Another derivative where glycine replaces valine, potentially altering its biological activity.
2,4-Dichlorophenoxyacetylalanine: Similar to the valine derivative but with alanine, which may affect its solubility and reactivity.
Uniqueness
The uniqueness of this compound lies in its combination of a herbicidal phenoxyacetic acid moiety with an amino acid, which could provide dual functionality in biological systems and enhance its applicability in various fields.
属性
| 7407-66-1 | |
分子式 |
C13H15Cl2NO4 |
分子量 |
320.16 g/mol |
IUPAC 名称 |
2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C13H15Cl2NO4/c1-7(2)12(13(18)19)16-11(17)6-20-10-4-3-8(14)5-9(10)15/h3-5,7,12H,6H2,1-2H3,(H,16,17)(H,18,19) |
InChI 键 |
GPBUKZZLRKVOJZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C(=O)O)NC(=O)COC1=C(C=C(C=C1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



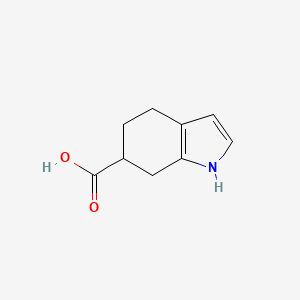
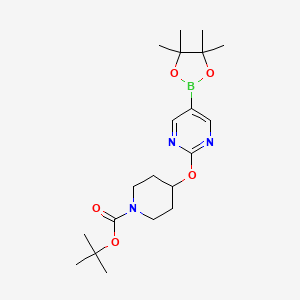


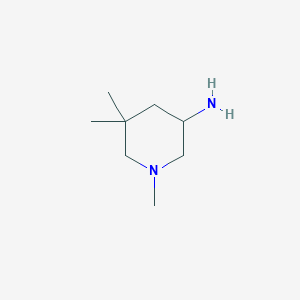


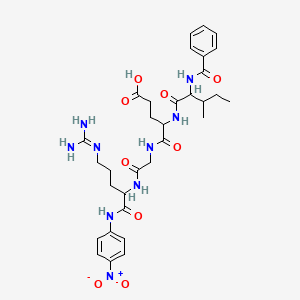


![1-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2-methylphenyl)urea](/img/structure/B12111267.png)

